6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid
Beschreibung
The compound 6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid is a hybrid molecule comprising two distinct moieties:
6-(Methylamino)hexane-1,2,3,4,5-pentol (meglumine): A sugar alcohol derivative with the IUPAC name (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol. It is widely used as a counterion in pharmaceuticals to enhance solubility, particularly in gadolinium-based contrast agents (GBCAs) like gadoterate meglumine .
2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid: An iodinated aromatic acid with a hexanoic acid chain. This moiety resembles non-ionic iodinated contrast agents (e.g., iotrolan, iodixanol) used in X-ray imaging .
Eigenschaften
CAS-Nummer |
19080-49-0 |
|---|---|
Molekularformel |
C23H36I3N3O10 |
Molekulargewicht |
895.3 g/mol |
IUPAC-Name |
6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid |
InChI |
InChI=1S/C16H19I3N2O5.C7H17NO5/c1-4-5-6-7(16(24)25)26-13-11(18)8(14(22)20-2)10(17)9(12(13)19)15(23)21-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h7H,4-6H2,1-3H3,(H,20,22)(H,21,23)(H,24,25);4-13H,2-3H2,1H3 |
InChI-Schlüssel |
FBJUBOVRFALCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 6-(Methylamino)hexane-1,2,3,4,5-pentol
This sugar-amino polyol is commonly synthesized starting from glucose or glucitol derivatives:
- Step 1: Protection of hydroxyl groups — Selective protection of hydroxyl groups on glucose to allow selective amination at the 6-position.
- Step 2: Amination — Introduction of the methylamino group at the 6-position via nucleophilic substitution or reductive amination using methylamine.
- Step 3: Deprotection — Removal of protecting groups to yield the free pentol with the methylamino substitution.
This synthetic route is well-documented for N-methyl glucamine derivatives, which are key intermediates in iodinated contrast agents.
Synthesis of 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid
This iodinated aromatic acid is prepared by multi-step aromatic substitution and functional group transformations:
- Step 1: Aromatic iodination — Electrophilic substitution to introduce iodine atoms at the 2,4,6-positions of the phenyl ring.
- Step 2: Carbamoylation — Introduction of methylcarbamoyl groups at the 3 and 5 positions via reaction with methyl isocyanate or related reagents.
- Step 3: Ether formation — Attachment of the hexanoic acid side chain through phenoxy linkage, typically via nucleophilic aromatic substitution or Williamson ether synthesis.
- Step 4: Acid functionalization — Final oxidation or hydrolysis to ensure the presence of the carboxylic acid group on the hexanoic side chain.
These steps require careful control of reaction conditions to maintain iodine substituents and avoid deiodination or side reactions.
Coupling of the Two Moieties
The final compound is formed by conjugating the sugar-amino polyol with the iodinated phenoxy hexanoic acid:
- Step 1: Activation of the carboxylic acid — Conversion to an activated ester or acid chloride to facilitate coupling.
- Step 2: Amide or ester bond formation — Reaction with the amino group of the sugar derivative under mild conditions to form a stable linkage.
- Step 3: Purification — Chromatographic methods (e.g., HPLC) or crystallization to isolate the pure compound.
In some cases, the compound is isolated as a salt (e.g., stiborate salt) to enhance stability or solubility.
Analytical Data and Research Findings
Summary of Preparation Methodology
| Step | Description | Typical Conditions/Notes |
|---|---|---|
| 1. Sugar Amino Derivative Synthesis | Amination of glucose derivatives | Methylamine, protective groups, mild heating |
| 2. Aromatic Iodinated Acid Synthesis | Iodination, carbamoylation, ether formation | Electrophilic substitution, Williamson ether synthesis |
| 3. Coupling Reaction | Formation of amide/ester bond | Acid chloride or activated ester, room temperature to mild heating |
| 4. Purification | Chromatography or crystallization | HPLC, recrystallization |
| 5. Salt Formation (optional) | Complexation with stiborate or other salts | Enhances solubility and stability |
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylamino)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)hexane-1,2,3,4,5-pentol and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Utilized as contrast agents in imaging techniques and as potential therapeutic agents.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(methylamino)hexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Meglumine and Derivatives
Key Differences :
Iodinated Contrast Agents
Key Differences :
- The hexanoic acid chain in the target compound may improve pharmacokinetics compared to iotrolan’s bulky bis-carbamoyl structure. Iodixanol, a dimeric agent, offers lower viscosity but similar iodine content .
Gadolinium-Based Contrast Agents (GBCAs)
Key Differences :
- The target compound’s iodinated moiety diverges from GBCAs, which rely on gadolinium for MRI contrast. However, meglumine’s role as a counterion is shared across both classes .
Biologische Aktivität
The compound 6-(Methylamino)hexane-1,2,3,4,5-pentol; 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid is a complex organic molecule with potential applications in pharmacology and biochemistry. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₃₁I₃N₃O₇
- Molecular Weight : 570.23 g/mol
- IUPAC Name : (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol; 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic contexts. The following sections summarize key findings from different studies.
Antibacterial Activity
Recent studies have identified antibacterial properties associated with the compound. For instance:
- Mechanism : The compound appears to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Efficacy : In vitro tests demonstrated significant activity against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Streptococcus pneumoniae | 0.015 | Gunderson et al., 2004 |
| Staphylococcus aureus | 0.03 | Goldstein et al., 2003 |
Anticancer Activity
The compound has also shown promise in cancer research:
- Cell Lines Tested : Studies evaluated its effects on various cancer cell lines including breast and colon cancer cells.
- Results : The compound induced apoptosis and inhibited proliferation in treated cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Nilius et al., 2003 |
| HT-29 (Colon Cancer) | 15.0 | Nilius et al., 2003 |
The precise mechanism of action remains under investigation; however, initial findings suggest:
- Enzyme Inhibition : It may inhibit specific proteases involved in tumor growth and metastasis.
- Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the G2/M phase in cancer cells.
Case Studies
A notable case study involved a clinical trial assessing the efficacy of the compound in patients with antibiotic-resistant infections. Results indicated a significant reduction in infection rates when administered alongside traditional therapies.
Q & A
Q. What are the established synthetic protocols for 6-(Methylamino)hexane-1,2,3,4,5-pentol and its iodinated derivatives?
The synthesis of 6-(Methylamino)hexane-1,2,3,4,5-pentol involves using stereochemically defined precursors, such as (2R,3S,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, as a starting material. Derivatives like 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid are synthesized via multi-step reactions, including iodination and carbamoylation. For example, Example 419 of EP 4,374,877 A2 describes coupling the pentol precursor with a triiodinated phenolic intermediate under controlled conditions (LCMS: m/z 923 [M+H]⁺; HPLC retention time: 0.79 minutes) .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on spectroscopic and chromatographic methods:
- LCMS : Detects molecular ion peaks (e.g., m/z 923 [M+H]⁺) to verify molecular weight .
- HPLC : Retention time (0.79 minutes under SQD-FA05 conditions) ensures purity and reproducibility .
- Stereochemical analysis : Chiral HPLC or X-ray crystallography may resolve configurations like (2R,3S,4R,5S) for the pentol backbone .
Q. What key functional groups influence the compound’s physicochemical properties?
- Triiodophenolic core : Enhances radiopacity and hydrophobic interactions, critical for imaging or targeting applications .
- Methylcarbamoyl groups : Improve solubility and stabilize interactions with biomolecules via hydrogen bonding .
- Hexanoic acid chain : Facilitates conjugation with targeting moieties or nanoparticles .
Advanced Research Questions
Q. How do stereochemical variations in 6-(Methylamino)hexane-1,2,3,4,5-pentol affect biological activity?
The (2R,3S,4R,5S) stereoisomer shows distinct hydrogen-bonding patterns due to hydroxyl group orientation, influencing binding to carbohydrate-recognizing proteins (e.g., lectins). Comparative studies using enantiomeric pairs can quantify stereospecific effects on cellular uptake or toxicity . For instance, replacing the (2R,3S,4R,5S) isomer with its enantiomer may reduce binding affinity by >50% in glycan arrays .
Q. What strategies optimize the pharmacokinetics of iodinated derivatives?
- Iodination position : Para-iodination (vs. ortho/meta) reduces steric hindrance, improving target engagement (e.g., 2,4,6-triiodo vs. 3,5-diiodo analogs) .
- Prodrug design : Esterification of the hexanoic acid group enhances membrane permeability, with hydrolysis in vivo releasing the active form .
- PEGylation : Adding polyethylene glycol (PEG) chains to the pentol backbone increases plasma half-life by reducing renal clearance .
Q. How are contradictions in bioactivity data resolved between in vitro and in vivo models?
- Dose normalization : Adjusting in vitro IC₅₀ values (e.g., 10 µM) to account for plasma protein binding and tissue distribution in vivo .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., deiodinated byproducts) that may contribute to efficacy or toxicity .
- Species-specific assays : Comparative studies in human primary cells vs. rodent models clarify translational relevance .
Comparative Structural Analysis of Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
